![molecular formula C8H5Cl3F3NOS B14379564 N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline CAS No. 88693-56-5](/img/structure/B14379564.png)
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline is a compound that features both trifluoromethoxy and trichloromethylsulfanyl functional groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethoxy group, in particular, is known for its high electronegativity and stability, which can enhance the properties of the molecules it is attached to .
Vorbereitungsmethoden
The synthesis of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group and the trichloromethylsulfanyl group onto an aniline derivative. One common method involves the reaction of 4-(trifluoromethoxy)aniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Analyse Chemischer Reaktionen
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Wissenschaftliche Forschungsanwendungen
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the trichloromethylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can be compared to other compounds with similar functional groups, such as:
4-(Trifluoromethoxy)aniline: This compound lacks the trichloromethylsulfanyl group, making it less reactive in certain redox reactions.
N-[(Trichloromethyl)sulfanyl]aniline: This compound lacks the trifluoromethoxy group, which reduces its stability and binding affinity in biological systems.
Trifluoromethoxybenzene: This compound lacks both the aniline and trichloromethylsulfanyl groups, making it less versatile in chemical reactions
This compound stands out due to the combination of its functional groups, which confer unique properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88693-56-5 |
|---|---|
Molekularformel |
C8H5Cl3F3NOS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N-(trichloromethylsulfanyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5Cl3F3NOS/c9-7(10,11)17-15-5-1-3-6(4-2-5)16-8(12,13)14/h1-4,15H |
InChI-Schlüssel |
VNAWEZQXIZFOGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NSC(Cl)(Cl)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


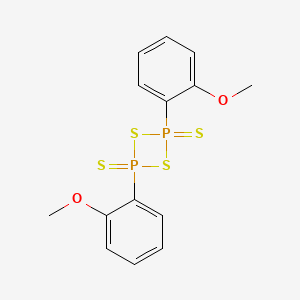
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
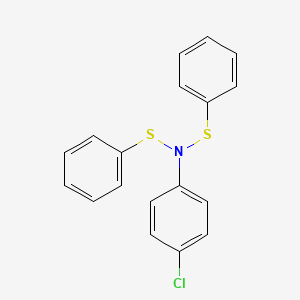
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)

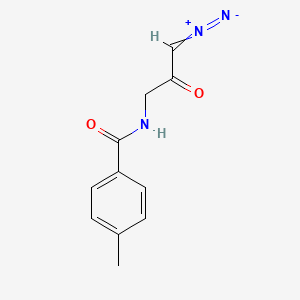
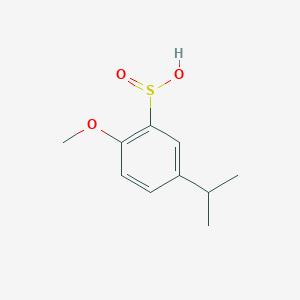
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
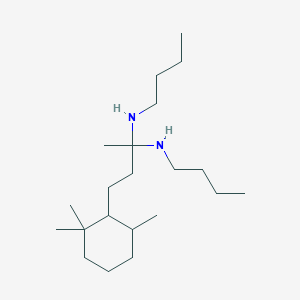
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
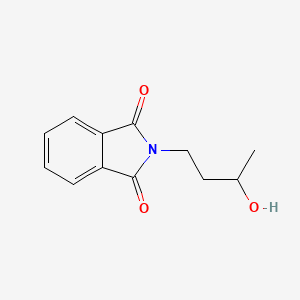
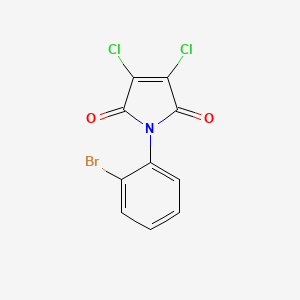
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
